N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
CAS No.: 899960-72-6
Cat. No.: VC6021545
Molecular Formula: C24H27N3O2
Molecular Weight: 389.499
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899960-72-6 |
|---|---|
| Molecular Formula | C24H27N3O2 |
| Molecular Weight | 389.499 |
| IUPAC Name | N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C24H27N3O2/c1-4-29-21-11-8-19(9-12-21)23-22-6-5-13-26(22)14-15-27(23)24(28)25-20-10-7-17(2)18(3)16-20/h5-13,16,23H,4,14-15H2,1-3H3,(H,25,28) |
| Standard InChI Key | CZLRZDQJTOOXIO-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)C)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a pyrrolo[1,2-a]pyrazine core, a bicyclic structure comprising a pyrrole ring fused to a pyrazine ring. The 4-ethoxyphenyl group is attached to the nitrogen atom at position 1 of the pyrrolo[1,2-a]pyrazine system, while the 3,4-dimethylphenyl carboxamide group is bonded to position 2. This arrangement creates a planar aromatic system with electron-donating substituents (ethoxy and methyl groups) that influence electronic distribution and molecular interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₇N₃O₂ | |
| Molecular Weight | 389.499 g/mol | |
| IUPAC Name | N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
| SMILES | CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)C)C | |
| InChIKey | CZLRZDQJTOOXIO-UHFFFAOYSA-N |
Physicochemical Characteristics
The ethoxy group (-OCH₂CH₃) enhances lipophilicity, potentially improving membrane permeability, while the carboxamide moiety (-CONH-) facilitates hydrogen bonding with biological targets. Despite these features, solubility data remain unreported, suggesting challenges in aqueous formulation.
Synthesis and Optimization
Reaction Pathways
Synthesis involves sequential steps:
-
Core Formation: Cyclization of pyrrole and pyrazine precursors under acidic or basic conditions to construct the pyrrolo[1,2-a]pyrazine scaffold.
-
Substituent Introduction: Electrophilic aromatic substitution or Ullmann coupling attaches the 4-ethoxyphenyl group to the nitrogen atom.
-
Amide Bond Formation: Coupling the carboxylic acid derivative of the pyrrolopyrazine core with 3,4-dimethylaniline using carbodiimide reagents.
Table 2: Comparison with Structural Analogs
| Compound | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|
| Target Compound | 389.499 | 4-ethoxyphenyl, 3,4-dimethylphenyl |
| N-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl) | 375.5 | 4-methoxyphenyl |
| N-(3,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl) | 421.5 | 3,4-dimethoxyphenyl |
Yield optimization remains critical, with reaction parameters such as temperature, solvent polarity, and catalyst selection requiring meticulous adjustment. For instance, lithium aluminum hydride (LiAlH₄) may reduce intermediate carbonyl groups, while potassium permanganate (KMnO₄) could oxidize specific functional groups.
Biological Activities and Mechanisms
Kinase Inhibition
Pyrrolopyrazine derivatives are known to inhibit kinases, enzymes pivotal in signal transduction pathways. The target compound’s planar structure likely facilitates ATP-binding site occlusion in kinase domains, disrupting phosphorylation events. For example, analogous compounds exhibit IC₅₀ values in the nanomolar range against tyrosine kinases implicated in cancer progression.
Receptor Interactions
The carboxamide group may engage in hydrogen bonding with serine/threonine residues in G-protein-coupled receptors (GPCRs), modulating downstream signaling cascades. Molecular docking studies hypothesize affinity for serotonin receptors, though experimental validation is pending.
Table 3: Hypothesized Therapeutic Targets
| Target Class | Potential Indications | Mechanism |
|---|---|---|
| Tyrosine Kinases | Oncology | ATP-competitive inhibition |
| GPCRs | Neurodegenerative disorders | Allosteric modulation |
| Cyclooxygenase-2 | Inflammation | Prostaglandin suppression |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR spectra typically show:
-
Aromatic Protons: Multiplets between δ 6.8–7.4 ppm for phenyl groups.
-
Ethoxy Group: A triplet at δ 1.4 ppm (-CH₂CH₃) and a quartet at δ 3.9 ppm (-OCH₂-).
-
Methyl Groups: Singlets near δ 2.2 ppm for the 3,4-dimethylphenyl substituents.
Infrared Spectroscopy (IR)
-
Amide C=O Stretch: Strong absorption at ~1650 cm⁻¹.
-
Aromatic C-H Stretch: Peaks near 3050 cm⁻¹.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume